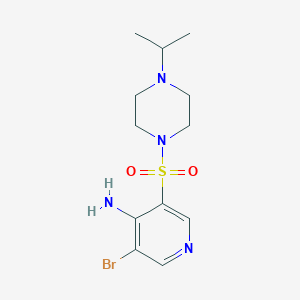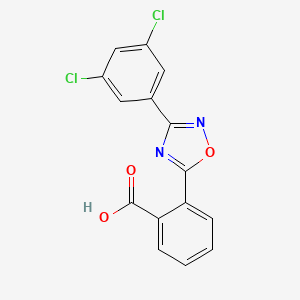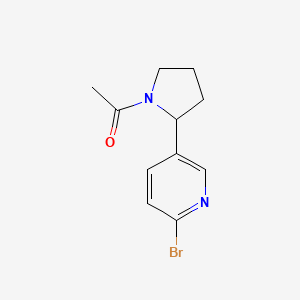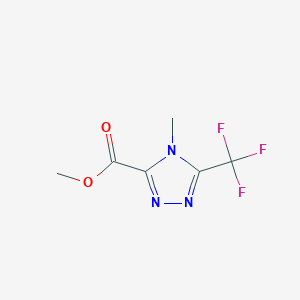
Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated control systems ensures consistent reaction conditions, leading to high-quality product output. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted triazoles.
Aplicaciones Científicas De Investigación
Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of agrochemicals and materials science due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-trifluoromethyl-4H-1,2,4-triazole-3-thione: Similar structure but contains a thione group instead of a carboxylate ester.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl: Contains a thiazole ring instead of a triazole ring.
Uniqueness
Methyl 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-carboxylate is unique due to its combination of a trifluoromethyl group and a triazole ring, which imparts distinct chemical properties. Its stability and reactivity make it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H6F3N3O2 |
|---|---|
Peso molecular |
209.13 g/mol |
Nombre IUPAC |
methyl 4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C6H6F3N3O2/c1-12-3(4(13)14-2)10-11-5(12)6(7,8)9/h1-2H3 |
Clave InChI |
UKVKKMNSLPCTHZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1C(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



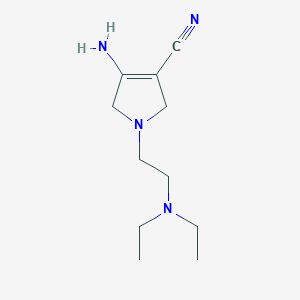
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11801202.png)
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11801205.png)


![Tert-butyl 1-(methylamino)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B11801226.png)

![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
